molecular formula C22H16BrClN2O4 B11547302 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303087-31-2

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11547302
CAS No.: 303087-31-2
M. Wt: 487.7 g/mol
InChI Key: HZXVXACWCFNNRD-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the carbohydrazide intermediate. This intermediate is then reacted with 3-bromobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply to its large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development .

Properties

CAS No.

303087-31-2

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-17-3-1-2-16(12-17)22(28)30-20-8-4-15(5-9-20)13-25-26-21(27)14-29-19-10-6-18(24)7-11-19/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

HZXVXACWCFNNRD-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.